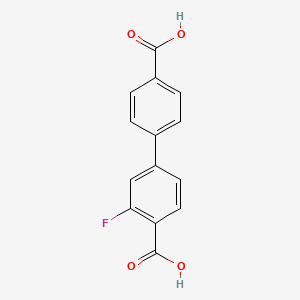

4-(4-Carboxy-3-fluorophenyl)benzoic acid

描述

Contextualization of Fluorinated Biphenylcarboxylic Acids in Contemporary Chemical Research

Fluorinated biphenylcarboxylic acids represent a pivotal class of organic compounds that have garnered substantial attention in modern chemical research. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgbohrium.com This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. rsc.org In the context of biphenylcarboxylic acids, these modifications can influence properties such as acidity, lipophilicity, metabolic stability, and molecular conformation. rsc.orgnih.gov

The synthesis of these compounds is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.orgacs.org This versatile method allows for the efficient formation of the biphenyl (B1667301) core by coupling a boronic acid derivative with a halogenated aromatic compound. rsc.orgacs.org Researchers have extensively utilized this approach to create a diverse library of fluorinated biphenyls for various applications. rsc.org

Significance of 4-(4-Carboxy-3-fluorophenyl)benzoic acid in Emerging Scientific Fields

The specific structure of this compound makes it a valuable component in the design of advanced materials. The rigid biphenyl backbone, combined with the directional influence of the fluorine atom and the coordinating ability of the two carboxylic acid groups, makes it an excellent candidate for the construction of liquid crystals and metal-organic frameworks (MOFs). rsc.orgsigmaaldrich.comresearchgate.netrsc.orgnih.gov

In the realm of liquid crystals, the introduction of fluorine can modify key properties such as dielectric anisotropy and melting point, which are crucial for display technologies. rsc.orgbohrium.comcapes.gov.br For MOFs, the dicarboxylic acid functionality allows the molecule to act as a linker, connecting metal ions to form porous, crystalline structures with applications in gas storage, separation, and catalysis. sigmaaldrich.comresearchgate.netrsc.orgnih.gov The fluorine substituent can tailor the pore environment and influence host-guest interactions within the framework.

Scope and Objectives of Research on this compound

The primary research objectives for this compound are centered on leveraging its unique structural features for the development of novel functional materials. Key areas of investigation include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity. This includes optimizing reaction conditions for methods like the Suzuki-Miyaura coupling. rsc.orgacs.org Comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction is essential to confirm its structure and purity. acs.orghhu.de

Liquid Crystal Applications: Investigating the mesomorphic properties of derivatives of this compound. Research aims to understand how the fluorine substitution pattern influences the formation and stability of various liquid crystalline phases. rsc.orgbohrium.com

Metal-Organic Frameworks: Utilizing the compound as an organic linker to synthesize new MOFs with tailored properties. The goal is to explore how the fluorine atom affects the framework's topology, porosity, and performance in applications like gas sorption and selective catalysis. sigmaaldrich.comresearchgate.netrsc.org

Interactive Data Tables

Below are tables summarizing key information about this compound and a related precursor.

| Identifier | Value |

|---|---|

| Molecular Formula | C14H9FO4 |

| Molecular Weight | 260.22 g/mol |

| CAS Number | 1261941-44-9 |

| Identifier | Value |

|---|---|

| Molecular Formula | C7H6BFO4 |

| Molecular Weight | 183.93 g/mol |

| CAS Number | 120153-08-4 |

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not abundant in publicly available literature, a significant amount can be inferred from studies on closely related compounds and general synthetic methodologies.

The synthesis of this class of compounds is reliably achieved through the Suzuki-Miyaura cross-coupling reaction. rsc.orgacs.org A plausible route to this compound involves the reaction of 4-bromo-2-fluorobenzoic acid with 4-carboxyphenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. acs.orghhu.de

The characterization of the resulting product would rely on standard analytical techniques. 1H and 13C NMR spectroscopy would confirm the connectivity of the atoms, with characteristic shifts and coupling constants for the fluorine-substituted ring. acs.org Mass spectrometry would verify the molecular weight of 260.22 g/mol . researchgate.net For a definitive structural elucidation, single-crystal X-ray diffraction would provide the precise bond lengths and angles, as well as the dihedral angle between the two phenyl rings. hhu.de

The research applications of this compound are primarily in materials science. Its structural similarity to other biphenyldicarboxylic acids used in the formation of liquid crystals and MOFs suggests its potential in these areas. rsc.orgbohrium.comsigmaaldrich.comresearchgate.net The presence of the fluorine atom is expected to introduce unique electronic and steric effects, potentially leading to materials with enhanced properties. For instance, in MOFs, the fluorine could modify the interaction with guest molecules, leading to improved selectivity in gas separation or catalysis. rsc.org In liquid crystals, the polarity of the C-F bond can influence the dielectric anisotropy, a critical parameter for display performance. rsc.org

Structure

3D Structure

属性

IUPAC Name |

4-(4-carboxyphenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO4/c15-12-7-10(5-6-11(12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFBQFMLVDXIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683331 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261941-44-9 | |

| Record name | 3-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Carboxy 3 Fluorophenyl Benzoic Acid

Retrosynthetic Analysis of 4-(4-Carboxy-3-fluorophenyl)benzoic acid

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. youtube.comsccj.net For this compound, the most logical disconnection is the C-C bond between the two aromatic rings. This disconnection strategy is common for biphenyl (B1667301) compounds. rsc.org

This primary disconnection generates two key synthons: a (4-carboxyphenyl) synthon and a (4-carboxy-3-fluorophenyl) synthon. These idealized fragments can be translated into practical chemical reagents (synthetic equivalents). This leads to two primary convergent synthetic pathways, typically revolving around a cross-coupling reaction.

Pathway A: Utilizes a derivative of 4-bromobenzoic acid and a boronic acid or ester of 2-fluoro-4-formylbenzoic acid, which would then be oxidized.

Pathway B: Employs a derivative of 4-bromo-2-fluorobenzoic acid and (4-carboxyphenyl)boronic acid.

Further disconnection of the synthons via functional group interconversion (FGI) can simplify the starting materials. For instance, a carboxyl group can be retrosynthetically derived from the oxidation of a methyl group or a formyl group, or from the hydrolysis of a nitrile or ester. youtube.com This allows for the use of more readily available starting materials and introduces the carboxylic acid functionality at a later, strategic point in the synthesis.

Figure 1: Retrosynthetic disconnection of this compound, highlighting the key C-C bond cleavage that informs the primary synthetic strategies.

Figure 1: Retrosynthetic disconnection of this compound, highlighting the key C-C bond cleavage that informs the primary synthetic strategies.Direct Functionalization Approaches to this compound Synthesis

Direct functionalization involves modifying a pre-existing biphenyl scaffold. This approach is atom-economical but often faces challenges in controlling regioselectivity.

Achieving the synthesis of this compound through direct functionalization would ideally involve the regioselective carboxylation of a 3-fluoro-4'-carboxy-1,1'-biphenyl precursor. This is a challenging transformation. However, developments in C-H activation and functionalization offer potential pathways. Carboxylic acid groups can act as directing groups in transition-metal-catalyzed C-H functionalization reactions, typically favoring ortho-substitution. nih.gov In this context, one could envision a scenario where a pre-existing functional group on the biphenyl skeleton directs the carboxylation to the desired position, although this is not a commonly reported route for this specific molecule.

Cross-Coupling Reaction Pathways for this compound

Cross-coupling reactions are among the most powerful and widely used methods for constructing C-C bonds, particularly for biaryl synthesis. nih.gov

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming biaryl linkages. mdpi.com This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.com For the synthesis of this compound, this provides two highly viable and convergent routes as identified in the retrosynthetic analysis.

Route 1: Coupling of (4-carboxyphenyl)boronic acid with a 4-halo-2-fluorobenzoic acid derivative. Route 2: Coupling of a (4-carboxy-3-fluorophenyl)boronic acid derivative with a 4-halobenzoic acid.

These reactions are typically performed using a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, in the presence of a base (e.g., Na₂CO₃, K₂CO₃) and a suitable solvent system like a mixture of toluene (B28343) and water or ethanol (B145695) and water. chemicalbook.compku.edu.cn The presence of the carboxylic acid groups can sometimes interfere with the reaction, necessitating the use of their ester derivatives, which are hydrolyzed in a final step. The versatility of the Suzuki-Miyaura coupling allows for a wide range of functional groups to be tolerated. mdpi.com

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions used to synthesize analogous fluorinated biphenyl carboxylic acids.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C (ligand-free) | K₂CO₃ | EtOH/H₂O | RT | High |

| 1-Bromo-4-fluorobenzene | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | Dioxane/H₂O | 110 | >95 |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ (5%) | K₂CO₃ | Toluene | Reflux | High |

| Aryl Bromide | 3-Carboxyphenylboronic acid | Pd(EDTA) (10 mM) | Na₂CO₃ | H₂O | 100 | - |

This table presents data from various sources for illustrative purposes. mdpi.commdpi.comchemicalbook.compku.edu.cn

While the Suzuki-Miyaura coupling is prevalent, other catalytic methods can also be employed for the synthesis of the biphenyl core.

Decarboxylative Cross-Coupling: This method involves the coupling of an aryl carboxylate salt with an aryl halide, driven by the loss of CO₂. A palladium-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates with aryl chlorides, bromides, or triflates has been shown to be effective for synthesizing polyfluorobiaryls. acs.org This strategy could potentially be applied by coupling a fluorinated benzoic acid salt with a halobenzoic acid derivative.

Copper-Catalyzed Couplings: Copper-based catalysts can also facilitate cross-coupling reactions. For instance, copper-catalyzed coupling of organozinc reagents with carboxylic acids via acyloxyphosphonium ions provides a direct route to ketones, and analogous strategies could be adapted for biaryl synthesis. chemrxiv.org

Multi-Step Synthesis Schemes for this compound

A complete synthesis of this compound from basic starting materials involves a sequence of reactions. These multi-step processes often require careful planning to ensure compatibility of reagents and reaction conditions, sometimes "telescoping" steps to avoid isolation of intermediates. nih.govmit.edu

A plausible multi-step synthesis could originate from 4-bromo-2-fluorotoluene (B1265965). The sequence would be as follows:

Oxidation: The methyl group of 4-bromo-2-fluorotoluene is first oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield 4-bromo-2-fluorobenzoic acid.

Protection: The resulting carboxylic acid is often protected as an ester (e.g., a methyl or ethyl ester) to prevent side reactions in the subsequent coupling step. This is typically achieved by refluxing with the corresponding alcohol under acidic conditions.

Suzuki-Miyaura Coupling: The protected 4-bromo-2-fluorobenzoate is then subjected to a Suzuki-Miyaura coupling reaction with (4-methoxycarbonylphenyl)boronic acid. This step forges the critical biphenyl bond.

Hydrolysis (Deprotection): Finally, the two ester groups on the biphenyl product are hydrolyzed back to carboxylic acids, usually under basic conditions (e.g., using NaOH or KOH) followed by acidic workup. This final step yields the target molecule, this compound.

This type of sequential synthesis, building complexity step-by-step, is fundamental to organic chemistry and allows for the construction of highly functionalized molecules from simple precursors. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

The synthesis of this compound, a biphenyl dicarboxylic acid, is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. The optimization of this process is critical for achieving high yields and purity, which is essential for its application in areas like materials chemistry and pharmaceutical intermediates. rsc.org

Key parameters that are systematically varied to optimize the synthesis include the choice of catalyst, base, solvent, and reaction temperature. The starting materials for the synthesis of this compound would logically be 4-bromo-2-fluorobenzoic acid and 4-carboxyphenylboronic acid, or a similar combination of reactants.

Catalyst System: The catalyst is the heart of the Suzuki coupling. While various palladium sources like Pd(OAc)₂ (palladium(II) acetate) and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are effective, research has moved towards developing more active and stable catalyst systems. organic-chemistry.org This includes the use of N-heterocyclic carbene (NHC) palladium complexes, which have shown high catalytic activity and stability. nih.gov For instance, studies on similar reactions have shown that catalyst loading can be reduced significantly, sometimes to as low as 0.1 mol%, without compromising the yield. rsc.org

Base: The choice of base is crucial as it activates the boronic acid for transmetalation. organic-chemistry.org Common bases include inorganic carbonates like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃), or phosphates like potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. For substrates with base-sensitive groups, milder bases like potassium fluoride (B91410) (KF) can be employed. organic-chemistry.org

Solvent: The solvent system plays a multiple role, from dissolving reactants to influencing catalyst activity. While traditional Suzuki reactions often use organic solvents like toluene or 1,4-dioxane, there is a significant trend towards using more environmentally friendly solvent systems. pku.edu.cn Mixtures of ethanol and water have proven effective, and in some cases, the reaction can be performed in neat water, which simplifies work-up and reduces environmental impact. rsc.orgpku.edu.cn

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. While some Suzuki couplings require heating or refluxing for several hours, optimization aims to achieve high conversion at lower temperatures, ideally room temperature, to save energy and minimize side reactions. rsc.orgpku.edu.cn Studies on related biphenyl carboxylic acids have demonstrated that with an optimized catalyst system, reactions can be completed in as little as 1.5 hours at room temperature. rsc.org

The following interactive table summarizes the typical conditions and their effects on the yield of Suzuki-Miyaura coupling reactions for synthesizing biphenyl carboxylic acids, which are analogous to the target compound.

| Parameter | Variation | Typical Effect on Yield/Reaction | Source |

| Catalyst | Pd/C, [PdCl₂(NH₂CH₂COOH)₂], NHC-Pd Complexes | Ligand-free Pd/C allows for easy recovery; specialized complexes can enable reactions at room temperature in water with low catalyst loading. rsc.orgpku.edu.cn | |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | The choice of base can be critical; K₂CO₃ is commonly and effectively used in aqueous media for coupling aryl bromides. rsc.orgmdpi.com | |

| Solvent | Toluene, Ethanol/Water, Neat Water | Moving from toxic organic solvents to water or alcohol/water mixtures aligns with green chemistry principles and can still result in high yields. rsc.orgpku.edu.cn | |

| Temperature | Room Temperature to 100°C | Optimized systems can allow for high-yield reactions at room temperature, reducing energy consumption. pku.edu.cnchemicalbook.com | |

| Reactants | Aryl Halides + Arylboronic Acids | Aryl bromides are common starting points; electron-withdrawing groups on the reactants can sometimes decrease reactivity. rsc.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is primarily focused on improving the environmental profile of the widely used Suzuki-Miyaura coupling reaction.

Aqueous Synthesis: A major advancement has been the adaptation of the Suzuki coupling to run in aqueous media. Using water as the primary solvent eliminates the need for volatile and often toxic organic solvents like toluene. pku.edu.cn This not only reduces the environmental impact but can also simplify product isolation. Research has shown that using water-soluble catalysts, such as those with glycine (B1666218) ligands, can lead to excellent yields at room temperature and under aerobic conditions. rsc.org

Catalyst Efficiency and Recyclability: Green chemistry emphasizes atom economy and the reduction of waste. This translates to using highly efficient catalysts at very low loadings. Furthermore, the use of heterogeneous catalysts like palladium on carbon (Pd/C) is a significant green advantage. pku.edu.cn Pd/C can be easily recovered from the reaction mixture by simple filtration and can be reused multiple times without a substantial loss of activity, which reduces heavy metal waste and lowers costs. pku.edu.cn

Energy Efficiency: Optimizing reactions to proceed under milder conditions is a core green principle. Developing catalytic systems that are active at room temperature eliminates the need for heating, thereby reducing energy consumption. rsc.orgpku.edu.cn Conducting the reaction in the open air instead of under an inert nitrogen or argon atmosphere further simplifies the procedure and makes it more energy-efficient. pku.edu.cn

Atom Economy: The Suzuki-Miyaura coupling is itself an atom-economical reaction. It forms the desired carbon-carbon bond with byproducts that are generally inorganic salts (from the base and the boronic acid), which are easier to separate and dispose of compared to byproducts from other coupling reactions. organic-chemistry.org

By focusing on these areas, the synthesis of this compound can be performed in a way that is not only efficient and high-yielding but also significantly more sustainable and environmentally responsible.

Chemical Reactivity and Derivative Synthesis of 4 4 Carboxy 3 Fluorophenyl Benzoic Acid

Esterification Reactions of the Carboxylic Acid Moiety in 4-(4-Carboxy-3-fluorophenyl)benzoic acid

The two carboxylic acid groups of this compound can be converted to their corresponding esters through various methods. The reactivity of the two carboxyl groups may differ slightly due to the electronic influence of the fluorine atom on the adjacent ring. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of a strong acid catalyst, can be employed. dergipark.org.tr More advanced and milder methods can also be utilized to achieve high yields and selectivity. nii.ac.jp

Selective mono-esterification can be challenging but may be achieved by controlling stoichiometry or by using protecting group strategies. Alternatively, exhaustive esterification to the diester is more straightforward. The choice of catalyst and reaction conditions is crucial for optimizing the yield and preventing side reactions. nih.gov

Table 1: Representative Esterification Methods for Aromatic Carboxylic Acids

| Catalyst System | Alcohol | Conditions | Yield | Reference |

| Dowex H+/NaI | Methanol | Reflux, 24h | High (e.g., 82% for methyl benzoate) | nih.gov |

| Deep Eutectic Solvent (p-TSA:BTEAC) | Ethanol (B145695) | 75°C | High (e.g., 88.3% conversion for benzoic acid) | dergipark.org.tr |

| HfCl₄·2THF or Zr(Oi-Pr)₄ | Various Alcohols | Toluene (B28343), Azeotropic Reflux | High | nii.ac.jp |

| N,N-Diphenylammonium triflate | n-Octanol | Toluene, 80°C, 4h | High (e.g., 93% for octyl phenylacetate) | nii.ac.jp |

This table presents general methods applicable to aromatic carboxylic acids and is illustrative for the esterification of this compound.

Electrophilic Aromatic Substitution on the Phenyl Rings of this compound

The phenyl rings of this compound are subject to electrophilic aromatic substitution (EAS), though their reactivity is significantly influenced by the existing substituents. Both carboxylic acid groups are deactivating and meta-directing. The fluorine atom is also deactivating but is ortho, para-directing. The biphenyl (B1667301) system itself involves two rings where one can influence the reactivity of the other.

For a substitution reaction like nitration or halogenation, the incoming electrophile will be directed to specific positions based on the combined electronic effects of these groups. The ring containing the fluorine atom is deactivated by both the fluorine and the carboxyl group. The other ring is deactivated by its carboxyl group but activated by the presence of the other phenyl ring. Therefore, substitution is more likely to occur on the non-fluorinated ring, at the positions ortho to the biphenyl linkage, as these are activated by the phenyl group and meta to the deactivating carboxyl group. Friedel-Crafts reactions (alkylation and acylation) are generally difficult on strongly deactivated rings like those in this compound and often require harsh conditions or more potent catalytic systems. wikipedia.orgtandfonline.comorganic-chemistry.orgorganic-chemistry.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product Position(s) |

| Nitration | HNO₃, H₂SO₄ | Substitution on the non-fluorinated ring, ortho to the biphenyl linkage. |

| Bromination | Br₂, FeBr₃ | Substitution on the non-fluorinated ring, ortho to the biphenyl linkage. wikipedia.org |

| Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to deactivation of both rings. rsc.org |

Nucleophilic Aromatic Substitution Involving the Fluorine Atom in this compound

The fluorine atom on the aromatic ring of this compound can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This reaction is facilitated by the presence of electron-withdrawing groups (the carboxylic acids) positioned ortho and para to the fluorine, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction. stackexchange.com

A wide range of nucleophiles can be used to displace the fluorine atom, leading to a variety of derivatives. This reaction is a powerful tool for introducing new functional groups onto the biphenyl scaffold.

Potential Nucleophiles for SNAr:

O-Nucleophiles: Hydroxides, alkoxides, phenoxides to form phenols or ethers.

N-Nucleophiles: Ammonia, primary and secondary amines to form anilines.

S-Nucleophiles: Thiolates to form thiophenols or thioethers.

The reaction typically proceeds under basic conditions to deprotonate the nucleophile and neutralize the leaving fluoride (B91410) ion. nih.gov

Functional Group Interconversions on this compound

The carboxylic acid groups of this compound are versatile handles for conversion into other functional groups. These transformations allow for the synthesis of a broad spectrum of derivatives with tailored properties.

Amide Formation: The dicarboxylic acid can be converted into the corresponding diamide by reaction with an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or using boron-based reagents. libretexts.orglibretexts.orgacs.org This reaction is fundamental in the synthesis of polyamides. researchgate.net

Reduction to Alcohols: Both carboxylic acid groups can be reduced to primary alcohols to form the corresponding diol. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation using specific catalysts such as Re-Pd or iridium complexes. researchgate.netacs.orgacs.org This provides a route to novel diols for polymer synthesis.

Conversion to Nitriles: While not a direct conversion, carboxylic acids can be transformed into nitriles through multi-step sequences, often involving the corresponding amide as an intermediate, which is then dehydrated.

Table 3: Key Functional Group Interconversions

| Starting Group | Target Group | Typical Reagents | Product Class |

| Dicarboxylic Acid | Diamide | R-NH₂, DCC or B(OCH₂CF₃)₃ | Amides / Polyamides |

| Dicarboxylic Acid | Diol | 1. LiAlH₄, 2. H₃O⁺ or H₂, Re-Pd/SiO₂ catalyst | Diols |

Synthesis of Advanced Derivatives for Specific Research Applications

The unique structure of this compound makes it an attractive building block for the synthesis of advanced materials with specific functionalities.

Metal-Organic Frameworks (MOFs): Dicarboxylic acids are common linkers in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netnih.govnih.gov The fluorine substituent can be used to tune the properties of the resulting MOF, such as its hydrophobicity and electronic characteristics. rsc.org

Liquid Crystals: Biphenyl derivatives are a cornerstone of liquid crystal technology. colorado.edu The rigid biphenyl core of this compound, when appropriately functionalized (e.g., via esterification with long-chain alcohols), can lead to molecules that exhibit liquid crystalline phases. mdpi.comresearchgate.netresearchgate.net

Polyamides: As a dicarboxylic acid monomer, this compound can be polymerized with diamines to form novel aromatic polyamides. rasayanjournal.co.insci-hub.boxnih.govimpactfactor.org The fluorine atom can enhance properties such as thermal stability, solubility, and flame retardancy of the resulting polymer.

The synthesis of these advanced derivatives typically involves standard organic reactions like esterification or amidation, applied in the context of materials science and polymer chemistry.

Advanced Spectroscopic and Structural Elucidation of 4 4 Carboxy 3 Fluorophenyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 4-(4-Carboxy-3-fluorophenyl)benzoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and conformation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecule's electronic and spatial characteristics.

¹H, ¹³C, and ¹⁹F NMR Techniques

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the aromatic region would display a complex set of signals corresponding to the seven protons on the biphenyl (B1667301) framework. The protons on the non-fluorinated ring are expected to show chemical shifts and coupling patterns similar to those in 4-phenylbenzoic acid. The protons on the fluorinated ring will be further influenced by the electronegative fluorine atom, leading to characteristic splitting patterns due to both H-H and H-F couplings. The two carboxylic acid protons would typically appear as a broad singlet far downfield, often above 12 ppm, due to hydrogen bonding.

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom. The spectrum would show 14 distinct signals in the aromatic and carboxylic acid regions. The two carboxylic acid carbons are expected around 167-172 ppm. The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240–260 Hz), appearing as a doublet. Other carbons on the fluorinated ring will show smaller two- and three-bond C-F couplings (²JCF, ³JCF), which are diagnostic for assigning the carbon signals.

¹⁹F NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. The spectrum of this compound would show a single resonance. Its chemical shift, typically reported relative to a standard like CFCl₃, is sensitive to the electronic environment. The signal would be split into a multiplet due to coupling with neighboring aromatic protons. Techniques such as ¹H{¹⁹F} decoupling can simplify the proton spectrum by removing these couplings, aiding in structural confirmation.

Conformational Analysis: In solution, free rotation exists around the C-C single bond connecting the two phenyl rings. NMR techniques, particularly the analysis of through-space interactions via Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation, specifically the average dihedral angle between the two aromatic rings.

Interactive Table 1: Predicted NMR Data for this compound (Note: These are predicted values based on data from analogous compounds like fluorobenzoic acids and biphenyl carboxylic acid. Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H | > 12.0 | br s | 2 x -COOH |

| ¹H | 8.1 - 8.3 | m | Protons ortho to COOH groups |

| ¹H | 7.5 - 7.9 | m | Other aromatic protons |

| ¹³C | 167 - 172 | s | 2 x -COOH |

| ¹³C | 160 - 165 | d, ¹JCF ≈ 250 Hz | C-F |

| ¹³C | 115 - 145 | m (with C-F coupling) | Other aromatic carbons |

| ¹⁹F | -95 to -115 | m | Ar-F |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational modes.

For carboxylic acids, FT-IR spectra are dominated by features arising from the carboxyl group. researchgate.net A very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.net The C=O stretching vibration gives rise to a strong, sharp band, typically found between 1680 and 1710 cm⁻¹ for aromatic acids, a position influenced by conjugation with the phenyl ring. researchgate.net Other characteristic bands include the C-O stretch (around 1300 cm⁻¹) and the out-of-plane O-H bend (around 920 cm⁻¹). researchgate.net The presence of the fluorine atom introduces a C-F stretching vibration, which is expected to appear as a strong band in the 1100-1250 cm⁻¹ region. Aromatic C-H and C=C stretching and bending vibrations also contribute to the fingerprint region of the spectrum.

Raman spectroscopy provides complementary information. While the polar O-H and C=O groups give strong IR signals, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum, making it useful for analyzing the carbon skeleton.

Interactive Table 2: Typical Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500 - 3300 | Broad, Strong | O-H stretch | Carboxylic Acid Dimer |

| ~3050 | Medium | C-H stretch | Aromatic |

| 1680 - 1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1300 | Strong | C-O stretch / O-H bend (in-plane) | Carboxylic Acid |

| 1100 - 1250 | Strong | C-F stretch | Aryl-Fluoride |

| ~920 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to analyze its structure through controlled fragmentation. The molecular formula is C₁₄H₉FO₄, giving an exact mass of approximately 260.05 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 260. Aromatic carboxylic acids typically show a prominent molecular ion peak. docbrown.info The fragmentation pattern is predictable based on the behavior of benzoic acid and its derivatives. docbrown.info Key fragmentation pathways would include:

Loss of a hydroxyl radical ([M-OH]⁺): A peak at m/z 243 resulting from the cleavage of the C-OH bond is expected to be significant. docbrown.info

Loss of a carboxyl group ([M-COOH]⁺): Decarboxylation leads to a fragment at m/z 215. This corresponds to the fluorobiphenyl cation radical. docbrown.info

Formation of an acylium ion: The peak corresponding to [M-OH]⁺ at m/z 243 can lose carbon monoxide (CO) to form a fragment at m/z 215. Alternatively, cleavage of the biphenyl bond could occur.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Identity of Fragment | Neutral Loss |

| 260 | [C₁₄H₉FO₄]⁺ | Molecular Ion (M⁺) |

| 243 | [C₁₄H₈FO₃]⁺ | •OH |

| 215 | [C₁₃H₈F]⁺ | •COOH |

| 187 | [C₁₂H₈F]⁺ | •COOH, CO |

| 139 | [C₇H₄FO₂]⁺ or [C₇H₅O₂]⁺ | C₇H₅O₂• or C₇H₄FO₂• |

Single Crystal X-ray Diffraction Analysis of this compound and Related Co-crystals

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state. While a specific structure for this compound is not publicly available, its solid-state architecture can be reliably predicted from related compounds. researchgate.net

Elucidation of Molecular Geometry and Bond Parameters

In the solid state, the molecule is expected to be non-planar. Due to steric hindrance between the ortho-protons on adjacent rings, the two phenyl rings in biphenyl systems are typically twisted relative to each other. The dihedral angle between the mean planes of the two aromatic rings is a key parameter describing this conformation. In similar substituted biphenyls, this angle can range from 30° to 60°. The carboxylic acid groups themselves may also be slightly twisted out of the plane of their respective rings due to steric or packing forces. researchgate.net Bond lengths and angles within the aromatic rings and carboxyl groups would largely conform to standard values for sp² hybridized carbons and carboxylic acids.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The dominant intermolecular interaction in the crystal structure of this compound is certain to be the hydrogen bonding between carboxylic acid groups. Two molecules are expected to form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net This robust supramolecular synthon is a hallmark of nearly all crystalline carboxylic acids.

The formation of co-crystals , where the molecule is crystallized with another compound (a coformer), can systematically alter these intermolecular interactions. By selecting coformers capable of forming strong hydrogen bonds (e.g., amides, other acids), it is possible to disrupt the typical acid-acid dimer and create new hydrogen-bonding networks, leading to different crystal structures and potentially modified physical properties.

Interactive Table 4: Typical Geometric Parameters for Carboxylic Acid Dimers in Biphenyl Systems

| Parameter | Description | Typical Value |

| Dihedral Angle | Angle between the two phenyl rings | 30 - 60° |

| O-H···O Distance | Hydrogen bond length in dimer | 2.6 - 2.7 Å |

| C=O Bond Length | Carbonyl bond in carboxyl group | ~1.22 - 1.25 Å |

| C-O Bond Length | Single C-O bond in carboxyl group | ~1.28 - 1.32 Å |

| R²₂(8) Motif | Graph-set notation for the dimer | Present |

Supramolecular Assembly Formation in the Solid State

The solid-state architecture of this compound, systematically named 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, is dictated by a network of directional intermolecular interactions. While a specific single-crystal X-ray diffraction study for this exact compound is not publicly available, its supramolecular assembly can be confidently inferred from the well-documented crystal engineering principles governing carboxylic acids, biphenyls, and organofluorine compounds. The molecular structure, featuring two carboxylic acid groups and a fluorine substituent on a biphenyl scaffold, allows for a rich variety of non-covalent interactions that define the crystal packing.

The most dominant and predictable feature in the solid-state assembly of carboxylic acids is the formation of robust hydrogen-bonded dimers. It is anticipated that molecules of this compound will form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid moieties. This interaction typically results in a highly stable, planar eight-membered ring motif, denoted by the graph set descriptor R²₂(8). This primary synthon is a cornerstone of crystal engineering for carboxylic acids and is observed almost universally in the crystal structures of related biphenyl dicarboxylic acids and fluorinated benzoic acids. chembk.comchemicalbook.com

Beyond this primary dimerization, the fluorine atom and the aromatic rings introduce further complexity and directionality to the crystal packing. The presence of the electronegative fluorine atom can lead to several weaker, yet structurally significant, interactions such as C-H···F and F···F contacts. bldpharm.com The fluorine substituent also alters the electrostatic potential of the aromatic ring it is attached to, which can influence aryl-aryl interactions, including π-π stacking. nih.gov In the solid state, fluorinated aromatic systems often exhibit herringbone or parallel-displaced π-stacking arrangements rather than face-to-face stacking. nih.govsigmaaldrich.com

Table 1: Predicted Hydrogen-Bonding Geometries for this compound based on Analogous Compounds

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction Type | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| O-H | H | O=C | Carboxylic Acid Dimer | 2.6 - 2.7 | 170 - 180 |

| C-H | H | O=C | Phenyl to Carbonyl | 3.2 - 3.6 | 140 - 170 |

| C-H | H | F-C | Phenyl to Fluorine | 3.3 - 3.7 | 130 - 160 |

Note: The data in this table are representative values from crystallographic studies of analogous fluorinated benzoic acids and biphenyl carboxylic acids and serve as a predictive model for the title compound.

Table 2: Potential Aromatic and Halogen Interactions

| Interaction Type | Participating Groups | Typical Centroid-Centroid Distance (Å) | Description |

| π-π Stacking | Phenyl ↔ Phenyl | 3.5 - 4.0 | Offset or herringbone packing of biphenyl systems. nih.gov |

| C-H···π | Phenyl C-H ↔ Phenyl Ring | 3.4 - 3.8 | An edge-to-face interaction contributing to crystal stability. chembk.com |

| F···F Interaction | C-F ↔ F-C | > 2.9 | Weak, stabilizing interactions often observed in fluorinated compounds. |

Computational and Theoretical Investigations of 4 4 Carboxy 3 Fluorophenyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 4-(4-Carboxy-3-fluorophenyl)benzoic acid

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry in the ground state. researchgate.net

These calculations would yield key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. Other properties such as ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) would also be calculated to build a comprehensive reactivity profile.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Typical Predicted Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6 to -8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1 to -3 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability. | 4 to 6 eV |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. An MEP map for this compound would reveal the regions most susceptible to electrophilic and nucleophilic attack.

The map would show negative potential (typically colored red) around the oxygen atoms of the two carboxylic acid groups, indicating these are the primary sites for electrophilic attack. The fluorine atom would also contribute to a region of negative potential. Positive potential (colored blue) would likely be concentrated around the hydrogen atoms of the carboxylic acid groups, identifying them as the most electrophilic sites. The aromatic rings would show a more neutral potential (green), though the fluorine substitution would influence the distribution on its adjacent ring. nih.gov This analysis is vital for predicting intermolecular interactions, such as hydrogen bonding, which are crucial for crystal packing and receptor binding. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility of this compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide insight into its conformational flexibility, particularly the rotation around the biphenyl (B1667301) single bond (the dihedral angle).

In Silico Ligand-Target Interaction Prediction for this compound

In silico methods, particularly molecular docking, are used to predict the binding orientation and affinity of a ligand to a protein target. To study this compound, a relevant protein target would first need to be identified based on the therapeutic area of interest.

The docking process would involve generating multiple possible binding poses (conformations) of the molecule within the active site of the target protein. A scoring function would then estimate the binding affinity for each pose, typically reported as a binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is considered the most likely binding mode. Analysis of this pose would reveal key interactions, such as hydrogen bonds between the carboxylic acid groups and polar residues in the active site, or pi-pi stacking interactions involving the phenyl rings.

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Example Kinase | -8.5 | LYS 76, ASP 184 | Hydrogen Bond |

Structure-Based Drug Design Principles Applied to this compound Analogs

Structure-based drug design (SBDD) uses the three-dimensional structure of a target protein to guide the design of more potent and selective inhibitors. researchgate.net If this compound were identified as a "hit" or lead compound, SBDD principles would be applied to design improved analogs.

Based on the predicted binding mode from molecular docking, medicinal chemists would propose modifications to the lead structure. For instance, if an empty hydrophobic pocket is observed near the fluorine atom, analogs with larger, non-polar groups at that position might be synthesized to improve binding affinity. Conversely, if a polar residue is nearby but not interacting, adding a hydrogen bond donor or acceptor to the molecule could enhance potency. This iterative process of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery. The goal is to optimize the structure-activity relationship (SAR) by systematically modifying the molecule to achieve better interactions with the target.

Materials Science and Coordination Chemistry Applications of 4 4 Carboxy 3 Fluorophenyl Benzoic Acid

Utilization of 4-(4-Carboxy-3-fluorophenyl)benzoic acid in Polymer Synthesis

Aromatic dicarboxylic acids are fundamental monomers in the synthesis of a variety of high-performance polymers, including polyesters and polyamides. The rigid structure of this compound makes it a prime candidate for incorporation into polymer backbones to enhance thermal stability and mechanical strength. The fluorine substituent can further impart desirable properties such as increased solubility in organic solvents, improved processability, and enhanced resistance to chemical and thermal degradation.

While specific polymers synthesized directly from this compound are not extensively detailed in the literature, its structural analogues have found significant use, particularly in the field of liquid crystal polymers (LCPs). Carboxylic acids are widely used as intermediates in the synthesis of side-chain ligands for polymeric liquid crystals. nih.gov The rigid, rod-like geometry of this molecule is a key characteristic for the formation of liquid crystalline phases. By converting the carboxylic acid groups into esters and incorporating them into a polymer chain, it is possible to create materials with long-range orientational order.

The presence of the fluorine atom can influence the mesomorphic behavior of the resulting polymers, potentially leading to the formation of specific liquid crystal phases, such as nematic or smectic phases, over a broad temperature range. These LCPs are valuable in applications requiring high strength, dimensional stability, and excellent chemical resistance, such as in electronics, aerospace components, and advanced composites.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Monomers | Expected Properties |

| Polyester | This compound and various diols (e.g., ethylene glycol, bisphenol A) | High thermal stability, mechanical strength, liquid crystalline behavior |

| Polyamide | This compound and various diamines (e.g., hexamethylenediamine) | Excellent thermal and chemical resistance, high tensile strength |

| Polyimide | This compound (or its derivative) and various dianhydrides | Superior thermal stability, good dielectric properties, radiation resistance |

Ligand Design and Coordination Chemistry of this compound

In the realm of coordination chemistry, this compound serves as a versatile multitopic ligand. The two carboxylate groups can coordinate to metal ions in a variety of modes, including monodentate, bidentate chelating, and bridging fashions. mdpi.com This versatility allows for the construction of coordination complexes and polymers with diverse dimensionalities and topologies, from simple dinuclear complexes to intricate three-dimensional frameworks. rsc.org

The design of ligands is a critical aspect of modern coordination chemistry, and this compound offers several attractive features:

Rigidity: The biphenyl (B1667301) core provides a rigid spacer between the two carboxylate groups, allowing for predictable and controlled assembly of coordination networks.

Functionality: The two carboxylate groups provide strong coordination sites for a wide range of metal ions.

Tunability: The fluorine substituent allows for the fine-tuning of the ligand's electronic properties and intermolecular interactions.

These features make this compound an excellent candidate for the design of functional coordination materials with tailored properties for applications in catalysis, magnetism, and molecular recognition.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The properties of MOFs, such as their pore size, shape, and chemical environment, can be systematically tuned by varying the metal and organic components. cd-bioparticles.net Dicarboxylic acids are among the most common linkers used in MOF synthesis, and this compound is a promising candidate for the construction of novel MOFs.

The use of fluorinated linkers in MOF synthesis has been shown to impart several advantageous properties. rsc.org The fluorine atoms can lead to increased hydrophobicity, which can be beneficial for applications involving the separation of nonpolar molecules or for catalysis in non-aqueous media. Additionally, the fluorine groups can alter the gas sorption properties of the MOF, potentially leading to enhanced selectivity for certain gases.

While specific MOFs based on this compound are not yet prevalent in the literature, the principles of reticular chemistry suggest that this linker could be used to construct a variety of framework topologies. For example, in combination with divalent metal ions that favor octahedral coordination, such as Zn(II) or Cu(II), it could form paddlewheel secondary building units (SBUs) that can assemble into two-dimensional or three-dimensional networks.

Table 2: Predicted Properties of MOFs Based on this compound

| Property | Influence of the Ligand | Potential Application |

| Porosity | The rigid and linear nature of the linker can lead to the formation of well-defined pores. | Gas storage and separation |

| Chemical Stability | The strong coordination bonds between the carboxylates and metal ions can result in robust frameworks. | Catalysis, chemical sensing |

| Hydrophobicity | The fluorine substituent can increase the hydrophobicity of the pores. | Separation of hydrocarbons, water purification |

| Gas Sorption | The fluorine atoms can interact with guest molecules, influencing the sorption selectivity. | CO2 capture, storage of fuel gases |

Supramolecular Chemistry and Self-Assembly of this compound Systems

Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the construction of complex, organized chemical systems. mdpi.com The self-assembly of molecules into well-defined architectures is a key aspect of this field. hw.ac.uk Carboxylic acids are known to form strong hydrogen bonds, often leading to the formation of dimeric structures. nih.gov In the case of this compound, the two carboxylic acid groups can participate in intermolecular hydrogen bonding, leading to the formation of one-dimensional chains or two-dimensional sheets.

The fluorine atom can also play a significant role in the supramolecular self-assembly of this molecule. It can participate in a variety of weak interactions, including C-H···F hydrogen bonds and halogen-halogen interactions, which can help to direct the packing of the molecules in the solid state. These directional interactions can be exploited to control the formation of specific supramolecular motifs.

The self-assembly of this compound on surfaces is also an area of interest. The carboxylic acid groups can anchor the molecule to a substrate, while the intermolecular interactions between the molecules can lead to the formation of highly ordered two-dimensional arrays. nih.gov Such ordered molecular layers have potential applications in nanoscience and molecular electronics.

Applications in Advanced Functional Materials (e.g., Liquid Crystals, Sensors)

The unique molecular structure of this compound makes it a valuable component for the creation of advanced functional materials.

Liquid Crystals: As previously mentioned, the rigid, calamitic (rod-like) shape of this molecule is highly conducive to the formation of liquid crystalline phases. nih.gov The introduction of a lateral fluorine substituent can significantly impact the mesomorphic properties. asianpubs.org Fluorinated liquid crystals often exhibit a desirable combination of properties, including a broad nematic phase range, low viscosity, and high chemical and thermal stability, which are crucial for their use in display technologies. Esters derived from this compound could be designed to exhibit specific liquid crystal phases with tailored optical and dielectric properties.

Sensors: The carboxylate groups of this compound can act as binding sites for metal ions. This property can be exploited in the design of chemical sensors. For instance, the coordination of a metal ion to the carboxylate groups could induce a change in the fluorescence or absorption properties of the molecule, allowing for the sensitive and selective detection of that ion. researchgate.net Furthermore, coordination polymers or MOFs constructed from this ligand could be used as platforms for sensing various analytes, where the interaction of the analyte with the framework leads to a measurable signal.

Catalytic Applications of Complexes Derived from this compound

Metal complexes and MOFs are widely investigated for their catalytic activity in a variety of organic transformations. The incorporation of this compound as a ligand can lead to the development of novel catalysts with unique properties.

The metal centers in coordination complexes derived from this ligand can act as Lewis acids, catalyzing reactions such as aldol condensations, Michael additions, and Diels-Alder reactions. The fluorine substituent on the ligand can modulate the Lewis acidity of the metal center, thereby influencing the catalytic activity and selectivity.

MOFs built from this linker can serve as heterogeneous catalysts, offering advantages such as high surface area, tunable porosity, and ease of separation and recycling. The pores of the MOF can provide a confined environment for chemical reactions, leading to enhanced selectivity. For example, a MOF with this linker could be used for shape-selective catalysis, where only molecules of a certain size and shape can access the active sites within the pores. While specific catalytic applications of complexes with this exact ligand are yet to be widely reported, the principles of catalysis by metal-organic materials suggest significant potential. bcrec.id

Structure Activity/property Relationships and Molecular Design Principles for 4 4 Carboxy 3 Fluorophenyl Benzoic Acid Analogs

Influence of Functional Groups on Reactivity and Biological Interactions of 4-(4-Carboxy-3-fluorophenyl)benzoic acid

The chemical behavior, reactivity, and biological interactions of this compound are dictated by the specific functional groups present on its biphenyl (B1667301) scaffold. These key groups are the two carboxylic acid moieties and the fluorine atom.

The carboxylic acid (-COOH) groups are the primary centers of reactivity. libretexts.org As their name implies, they confer acidic properties to the molecule. The degree of acidity is influenced by the electronic nature of other substituents on the aromatic rings. solubilityofthings.com These groups can readily donate a proton, forming a carboxylate anion, which can participate in ionic interactions with biological targets such as the basic residues of amino acids in a protein's active site. Furthermore, the hydroxyl and carbonyl components of the carboxyl group are excellent hydrogen bond donors and acceptors, respectively, which is a critical feature for molecular recognition and binding to biological receptors. reachemchemicals.com The reactivity of the carboxyl group also allows for the synthesis of various derivatives, such as esters and amides, which can modulate the compound's pharmacokinetic properties. libretexts.orgsolubilityofthings.com

The fluorine atom , positioned at the 3-position of one of the phenyl rings, exerts a significant electronic influence. Due to its high electronegativity, it acts as a strong electron-withdrawing group through the inductive effect. This effect can increase the acidity of the adjacent carboxylic acid group by stabilizing the resulting carboxylate anion. solubilityofthings.com In the context of biological interactions, fluorine can form weak hydrogen bonds and participate in dipole-dipole interactions. Its small size means it often serves as a "bioisostere" for a hydrogen atom, allowing it to probe electronic requirements at a binding site without introducing significant steric bulk.

The combination of these functional groups on the biphenyl core creates a molecule with specific charge distribution, hydrogen bonding potential, and reactivity patterns that are central to its interaction with other molecules, including biological macromolecules. reachemchemicals.com

Steric and Electronic Effects of Substituents on the Biphenyl Core of this compound

The biphenyl core of this compound is not planar. The two phenyl rings are twisted relative to each other, with the conformation representing a balance between two opposing forces: π-conjugation, which favors a planar structure for maximum orbital overlap, and steric repulsion between the hydrogen atoms at the ortho positions (the positions adjacent to the inter-ring bond), which favors a twisted structure. researchgate.net The substituents on this core—the fluorine atom and the two carboxylic acid groups—modify this balance through their distinct steric and electronic effects.

Electronic Effects:

Fluorine Atom: As a highly electronegative element, the fluorine at the 3-position exerts a strong electron-withdrawing inductive effect. This lowers the electron density of the ring to which it is attached and influences the acidity of the adjacent carboxyl group.

Steric Effects:

Fluorine Atom: The fluorine atom is located at an ortho-position relative to the other phenyl ring. While fluorine is the smallest halogen, it is larger than a hydrogen atom and thus introduces a degree of steric hindrance. This steric repulsion contributes to the torsional angle between the two phenyl rings, pushing them out of planarity. nih.gov

Carboxylic Acid Groups: Being in the para-positions, the carboxylic acid groups are remote from the inter-ring bond and therefore have a minimal direct steric impact on the biphenyl twist angle. Their primary influence is electronic.

The interplay between these effects determines the molecule's three-dimensional shape and electronic landscape, which are crucial for its specific interactions. nih.gov

| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |

|---|---|---|---|

| Fluorine | 3-position (ortho to inter-ring bond) | Strongly electron-withdrawing (inductive) | Increases torsional angle due to repulsion with ortho-hydrogens on the other ring |

| Carboxylic Acid | 4-position (para to inter-ring bond) | Electron-withdrawing (resonance) | Minimal effect on biphenyl twist angle |

| Carboxylic Acid | 4'-position (para to inter-ring bond) | Electron-withdrawing (resonance) | Minimal effect on biphenyl twist angle |

Rational Design of this compound Derivatives for Enhanced Specificity

The rational design of derivatives of this compound aims to systematically modify its structure to optimize properties like binding affinity, selectivity, and pharmacokinetics. This process relies on understanding the structure-activity relationships (SAR) discussed in the previous sections.

One key strategy involves the modification of the carboxylic acid groups . Converting one or both -COOH groups to esters or amides can significantly alter the molecule's polarity, solubility, and ability to cross cell membranes. For example, creating a methyl ester could increase lipophilicity, potentially improving cell penetration. Synthesizing an amide with a specific amino acid could introduce new interaction points or target the molecule to particular transporters.

Another design approach focuses on the substituents of the biphenyl core .

Halogen Substitution: The fluorine atom at the 3-position could be moved to other positions or replaced with other halogens (Cl, Br, I). Changing the halogen would systematically alter both the steric bulk and the electronic properties, which can be used to fine-tune binding interactions. For instance, replacing fluorine with a larger chlorine atom would have a more pronounced steric effect and a different electronic influence. acs.org

Additional Substitution: Introducing new functional groups at vacant positions on the rings could enhance specificity. Adding a hydroxyl or methoxy (B1213986) group could provide an additional hydrogen bond donor/acceptor, while adding a small alkyl group could probe for hydrophobic pockets in a target binding site. acs.org

Controlling the biphenyl torsional angle is also a valid design principle. Introducing bulky substituents at the ortho-positions can force a larger twist angle, while bridging the two rings could lock the molecule in a more planar conformation. This conformational control can be critical for fitting into a precisely shaped binding pocket.

These rational modifications allow for the systematic exploration of chemical space around the parent molecule to develop analogs with improved potency and selectivity for a specific biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). For analogs of this compound, these models can be invaluable for predicting the activity of new, unsynthesized derivatives, thereby guiding and accelerating the design process.

While specific QSAR/QSPR studies on this compound are not prominently available in the literature, the methodology can be described based on studies of analogous compounds like other benzoic acid derivatives. nih.govnih.gov A typical QSAR/QSPR study for this class of compounds would involve:

Dataset Assembly: Synthesizing and testing a series of analogs of this compound where substituents and their positions are systematically varied.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates a subset of the calculated descriptors with the observed activity or property.

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not a result of chance correlation.

For the biphenyl carboxylic acid scaffold, relevant descriptors would likely fall into several categories:

Physicochemical Descriptors: These describe bulk properties, such as the logarithm of the octanol-water partition coefficient (logP) for hydrophobicity, molecular weight (MW), and topological polar surface area (TPSA). nih.gov

Electronic Descriptors: These quantify the electronic effects of substituents. Examples include Hammett constants (σ), calculated dipole moments, and energies of frontier molecular orbitals like HOMO and LUMO. mdpi.com The pKa of the carboxylic acid groups would also be a critical descriptor. nih.gov

Steric Descriptors: These describe the size and shape of the molecule. Examples include molar refractivity (MR), van der Waals volume, and specific steric parameters like Taft's Es. The biphenyl torsional angle would be a crucial steric/conformational descriptor.

QSAR studies on related inhibitors have shown that activity often increases with greater hydrophobicity and specific electronic features. nih.gov A QSAR model for this compound analogs could reveal, for example, that a specific range of hydrophobicity and a strong electron-withdrawing substituent at a particular position are key to high activity, providing a clear roadmap for further design.

| Descriptor Category | Example Descriptor | Property Measured |

|---|---|---|

| Physicochemical | logP | Hydrophobicity/Lipophilicity |

| TPSA (Topological Polar Surface Area) | Molecular polarity and hydrogen bonding capacity | |

| Molecular Weight (MW) | Size of the molecule | |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent |

| pKa | Acidity of the carboxylic acid groups | |

| HOMO/LUMO Energies | Electron-donating/accepting capability of the molecule | |

| Steric / Conformational | Molar Refractivity (MR) | Molecular volume and polarizability |

| Biphenyl Torsional Angle (Dihedral) | 3D conformation of the molecule's core |

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-(4-Carboxy-3-fluorophenyl)benzoic acid

Research on this compound has primarily centered on its role as a specialized organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The key finding is that the strategic incorporation of a fluorine atom onto the biphenyl-dicarboxylic acid backbone is a powerful tool for tuning the properties of these advanced materials. Studies have demonstrated that fluorination can modify the crystal structure of MOFs, sometimes leading to new structural arrangements compared to their non-fluorinated counterparts. cjsc.ac.cnresearchgate.net Furthermore, the presence of the polar C-F bond has been shown to enhance the gas sorption capabilities of the resulting frameworks, particularly for CO₂. cjsc.ac.cnrsc.org This effect is attributed to the increased polarity and specific interactions that the fluorine atoms introduce into the porous structure. rsc.org The fluorination also tends to increase the hydrophobicity and hydrolytic stability of MOFs, a critical factor for practical applications where moisture is present. rsc.orgresearchgate.net

Unexplored Avenues and Challenges in the Research of this compound

Despite its demonstrated utility, several research avenues remain underexplored. A significant challenge lies in the synthesis of asymmetrically substituted biphenyl (B1667301) dicarboxylic acids, which can be complex and may result in lower yields compared to more symmetrical linkers. Optimizing scalable and cost-effective synthetic routes is an ongoing challenge. nih.gov

Future research could focus on:

Mixed-Linker MOFs: Systematically incorporating this compound with other linkers of different lengths, geometries, or functionalities to create highly complex and multifunctional frameworks.

Catalytic Applications: While gas sorption has been a primary focus, the potential of MOFs derived from this linker in heterogeneous catalysis is largely unexplored. The electronic effects of the fluorine atom could influence catalytic activity.

Liquid Crystals and Polymers: Beyond MOFs, the rigid and polar nature of this molecule makes it a candidate for creating high-performance liquid crystals or specialty polymers. Its incorporation into polymer backbones could impart enhanced thermal stability and specific optical properties.

Potential Impact of Future Discoveries Related to this compound

Future discoveries related to this compound could have a significant impact on materials science and sustainable technologies. The development of new MOFs with exceptional selectivity and capacity for CO₂ capture, driven by linkers like this one, could play a role in carbon capture and storage (CCS) technologies. rsc.org If MOFs based on this linker prove to be effective and stable catalysts, they could lead to more efficient and environmentally friendly industrial processes. Furthermore, should its potential in polymer science be realized, it could contribute to the development of new high-performance materials for electronics or aerospace applications where thermal and chemical resistance are paramount. Ultimately, continued research into fluorinated linkers like this compound deepens the fundamental understanding of structure-property relationships in porous materials, paving the way for the rational design of materials tailored for specific, high-stakes applications. alfa-chemistry.com

常见问题

Q. What are the primary synthetic routes for 4-(4-Carboxy-3-fluorophenyl)benzoic acid, and how do reaction conditions influence yield?

The compound is synthesized via:

- Suzuki-Miyaura Cross-Coupling : Uses a boronic acid derivative (e.g., 4-Carboxy-3-fluorophenylboronic acid) and a halogenated benzoic acid precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in aqueous THF at 80–100°C yield biphenyl intermediates. Post-coupling hydrolysis yields the final product .

- Friedel-Crafts Acylation : Involves electrophilic substitution on a fluorobenzene derivative. AlCl₃ as a catalyst and anhydrous conditions are critical to avoid side reactions. Yield Optimization : Elevated temperatures and inert atmospheres improve cross-coupling efficiency, while stoichiometric control of boronic acid minimizes byproducts. Purity is verified via HPLC (>98%) .

Q. How do the functional groups in this compound influence its chemical reactivity?

- Carboxylic Acid Group : Enables salt formation (e.g., sodium salts for solubility) and participation in esterification or amidation reactions.

- Fluorine Atom : Enhances electron-withdrawing effects, directing electrophilic substitution to the para position. Stabilizes intermediates in nucleophilic aromatic substitution.

- Dual Aromatic Rings : Facilitate π-π stacking in crystal engineering and ligand-receptor interactions. Reactivity is validated via FTIR (C=O stretch at 1680 cm⁻¹) and NMR (¹⁹F NMR at -110 ppm) .

Q. What spectroscopic techniques are recommended for characterizing this compound and verifying purity?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms biphenyl connectivity.

- ¹⁹F NMR : Detects fluorine substitution (single peak for meta-fluorine).

- HPLC : Quantifies purity using C18 columns (95:5 water:acetonitrile, 0.1% TFA).

- Mass Spectrometry (HRMS) : Confirms molecular ion [M-H]⁻ at m/z 257.04 .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorine introduction in this compound be addressed?

- Directed Ortho-Metalation : Use of directing groups (e.g., -COOMe) with LDA to position fluorine at the meta site relative to the carboxyl group.

- Electrophilic Fluorination : Selectfluor® in acetic acid selectively fluorinates electron-rich aromatic positions.

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide synthetic routes .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- In Silico-Experimental Validation : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to measure binding affinity to targets like COX-2.

- Dose-Response Studies : IC₅₀ values from kinase inhibition assays (e.g., EGFR) compared to docking scores. Adjust force field parameters in simulations to align with empirical data .

Q. How does the dual aromatic system of this compound influence its applications in materials science?

- Coordination Polymers : Serves as a linker in MOFs due to rigid biphenyl backbone. Synthesized with Zn²⁺ nodes for gas storage (BET surface area: 800–1200 m²/g).

- Liquid Crystals : Fluorine enhances anisotropic polarizability, enabling nematic phase stability (DSC: Tₘ = 220°C).

- Photocatalysts : TiO₂ composites exhibit enhanced UV absorption (λₘₐₓ = 380 nm) .

Q. What computational approaches model interactions of this compound with biological targets?

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories with GROMACS) to assess binding modes.

- QSAR Studies : Correlate substituent effects (Hammett σ values) with IC₅₀ against cancer cell lines (e.g., MCF-7).

- Free Energy Perturbation (FEP) : Predict binding affinity changes for fluorophenyl derivatives .

Comparative Analysis of Structural Analogues

| Compound Name | Key Features | Unique Properties vs. Target Compound |

|---|---|---|

| 4-Fluorobenzoic Acid | Single fluorine, no biphenyl linkage | Simpler synthesis; lower thermal stability |

| 3-Carboxyphenylboronic Acid | Boronic acid for Suzuki coupling | Higher reactivity in cross-coupling |

| 4-Carboxyphenylacetic Acid | Shorter alkyl chain | Altered pharmacokinetics in drug delivery |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |